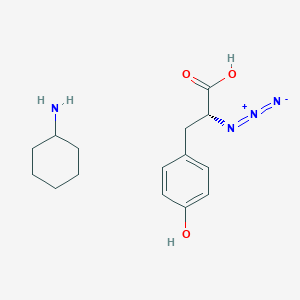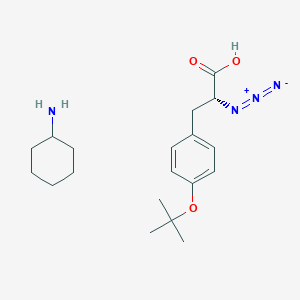
Huile de maïs (technique)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Applications De Recherche Scientifique
Matériaux de revêtement durables
L'huile de maïs est utilisée pour élargir les applications de revêtement des matériaux durables {svg_1}. L'huile de maïs époxydée (ECO) est testée comme matrice potentielle pour les matériaux de revêtement nanocomposites avancés {svg_2}. Ceci est réalisé en renforçant l'ECO avec des nanotubes de carbone monocouche {svg_3}. La recherche propose une alternative durable aux revêtements époxydiques à base de pétrole largement utilisés {svg_4}.
Extraction écologique
L'huile de maïs est extraite des germes de maïs en utilisant une méthode d'extraction aqueuse améliorée {svg_5}. Cette méthode comprend un prétraitement par explosion à la vapeur et une extraction à l'éthanol aqueux {svg_6}. La qualité de l'huile extraite est supérieure aux huiles commerciales {svg_7}.
Biostimulant en agriculture
L'extrait aqueux obtenu comme résidu du processus de broyage humide du maïs peut être utilisé comme ingrédient dans la production de produits biostimulants {svg_8}. Ceci est dû au mélange complexe d'amidon, de protéines, d'huile, de fibres, de minéraux et de vitamines dans le grain de maïs {svg_9}.
Cuisine et préparation de salades
L'huile de maïs est une huile comestible de séchage ou de semi-séchage jaune pâle extraite du germe de maïs {svg_10}. Elle est utilisée pour la cuisine et la préparation de salades {svg_11}. Cette huile trouve de larges applications à la maison, au restaurant, dans les hôtels, les hôpitaux et d'autres industries alimentaires {svg_12}.
Techniques, cinétique et thermodynamique de l'extraction de l'huile de maïs
Des études ont été menées sur les techniques, la cinétique et la thermodynamique de l'extraction de l'huile de maïs {svg_13}. Ces études aident à comprendre le processus d'extraction de l'huile de maïs et à améliorer l'efficacité du processus {svg_14}.
Composition, traitement et utilisation de l'huile de maïs
Des recherches ont été menées sur la composition, le traitement et l'utilisation de l'huile de maïs {svg_15}. Ces recherches aident à comprendre les propriétés de l'huile de maïs et à trouver de nouvelles applications pour celle-ci {svg_16}.
Mécanisme D'action
Target of Action
Corn oil, also known as maize oil, is a vegetable oil extracted from the germ of corn . The primary targets of corn oil are the metabolic functions in the body, particularly those involving fats and lipids . It is rich in linoleic acid, an essential fatty acid, and oleic acid, a monounsaturated fatty acid . These fatty acids play crucial roles in the body, including the maintenance of cell membrane integrity and the regulation of cholesterol levels .
Mode of Action
Corn oil interacts with its targets primarily through dietary intake and digestion. Once ingested, the fatty acids in corn oil are metabolized and absorbed into the body, where they contribute to various physiological processes . For instance, linoleic acid is converted into arachidonic acid, a precursor for various eicosanoids, which are signaling molecules that mediate inflammatory responses and other physiological functions .
Biochemical Pathways
Corn oil affects several biochemical pathways. The metabolism of the fatty acids in corn oil primarily occurs through the process of beta-oxidation, which breaks down these fatty acids to produce energy . Additionally, the conversion of linoleic acid to arachidonic acid involves the delta-6-desaturase enzyme pathway . The resulting arachidonic acid can be further metabolized into eicosanoids via the cyclooxygenase and lipoxygenase pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of corn oil are primarily governed by the digestive system. Upon ingestion, corn oil is emulsified by bile salts in the small intestine, facilitating its absorption . The absorbed fatty acids are then distributed throughout the body via the bloodstream. Metabolism of these fatty acids occurs mainly in the liver, and the resulting metabolites are either utilized for energy production or incorporated into various biomolecules . Excretion of corn oil metabolites occurs primarily through the feces .
Result of Action
The molecular and cellular effects of corn oil’s action are diverse. Its high content of unsaturated fatty acids contributes to the maintenance of cell membrane fluidity and function . Moreover, the metabolites of linoleic acid, such as arachidonic acid and its downstream eicosanoids, play key roles in inflammation, blood clotting, and other cellular responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of corn oil. For instance, the quality and composition of corn oil can be affected by the conditions under which the corn is grown and harvested . Additionally, the processing and refining methods used can impact the oil’s nutritional properties . Furthermore, storage conditions, such as temperature and exposure to light, can affect the stability and quality of corn oil over time .
Analyse Biochimique
Biochemical Properties
Corn oil (Technical) plays a significant role in biochemical reactions, primarily as a carrier or delivery vehicle for fat-soluble compounds, including toxins . It interacts with various enzymes, proteins, and other biomolecules. For instance, corn oil is used in the delivery of tamoxifen in mice, curcumin in rats, and [3H]retinol in mice . The interactions between corn oil and these biomolecules are crucial for the effective delivery and absorption of these compounds in biological systems.
Cellular Effects
Corn oil (Technical) influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the high levels of polyunsaturated fats in corn oil can impact the fluidity of cell membranes, which in turn affects cell signaling pathways and gene expression . Additionally, corn oil’s role as a delivery vehicle for fat-soluble compounds can influence cellular metabolism by facilitating the uptake and utilization of these compounds.
Molecular Mechanism
The molecular mechanism of corn oil (Technical) involves its interactions with biomolecules at the molecular level. Corn oil can bind to specific proteins and enzymes, leading to their activation or inhibition. For instance, the delivery of tamoxifen using corn oil involves the binding of tamoxifen to estrogen receptors, which modulates gene expression and cellular responses . Similarly, the delivery of curcumin and [3H]retinol using corn oil involves their interactions with specific proteins and enzymes, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of corn oil (Technical) can change over time. Corn oil’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that corn oil can remain stable under certain conditions, but its degradation can lead to the formation of oxidation products that may have adverse effects on cells . Long-term studies in vitro and in vivo have demonstrated that corn oil can have sustained effects on cellular function, depending on its stability and degradation.
Dosage Effects in Animal Models
The effects of corn oil (Technical) vary with different dosages in animal models. Studies have shown that low to moderate doses of corn oil can have beneficial effects, such as improved delivery of fat-soluble compounds and enhanced cellular function . High doses of corn oil can lead to toxic or adverse effects, including oxidative stress and inflammation. These threshold effects highlight the importance of optimizing the dosage of corn oil in research and therapeutic applications.
Metabolic Pathways
Corn oil (Technical) is involved in various metabolic pathways, including lipid metabolism and energy production. It interacts with enzymes and cofactors involved in these pathways, such as lipases and fatty acid-binding proteins . Corn oil’s high levels of polyunsaturated fats can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and lipid storage. These effects are crucial for understanding the role of corn oil in metabolic processes and its potential therapeutic applications.
Transport and Distribution
Corn oil (Technical) is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, fatty acid-binding proteins facilitate the transport of polyunsaturated fats in corn oil to various cellular compartments . Corn oil’s localization and accumulation within cells can influence its activity and function, affecting cellular processes such as signaling, metabolism, and gene expression.
Subcellular Localization
The subcellular localization of corn oil (Technical) is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Corn oil can localize to cell membranes, lipid droplets, and other organelles, where it exerts its effects on cellular function . The specific localization of corn oil within cells is crucial for its role in modulating cellular processes and its potential therapeutic applications.
Propriétés
| { "Design of the Synthesis Pathway": "Corn oil (Technical) is primarily derived from the germ of corn kernels. The synthesis pathway involves a series of steps including extraction, refining, and processing.", "Starting Materials": [ "Corn kernels", "Hexane", "Sodium hydroxide", "Water" ], "Reaction": [ "1. Extraction: The corn kernels are first cleaned and then subjected to a solvent extraction process using hexane. This step helps to remove the oil from the germ.", "2. Refining: The extracted oil is then subjected to a refining process that involves degumming, neutralization, bleaching, and deodorization. In the degumming step, the oil is treated with water and sodium hydroxide to remove any impurities. The neutralization step involves the addition of an acid to remove any free fatty acids. The oil is then bleached to remove any color pigments and deodorized to remove any unwanted odors.", "3. Processing: The refined oil is then processed to remove any remaining impurities and to improve its stability. This step involves the addition of antioxidants and other additives to improve the shelf life and quality of the oil.", "4. Packaging: The final step involves packaging the oil into bottles or containers for distribution and sale." ] } | |
Numéro CAS |
8001-30-7 |
Formule moléculaire |
C12-H14-Cl-N-O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate](/img/structure/B1165811.png)
